Valienamine

Descripción

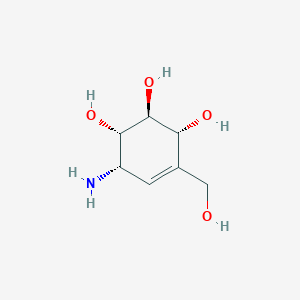

intermediate formed by microbial degradation of validamycins; structure given in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h1,4-7,9-12H,2,8H2/t4-,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHOBMULWMGEBA-VZFHVOOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(C1N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191622 | |

| Record name | Valienamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38231-86-6 | |

| Record name | Valienamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38231-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valienamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038231866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-4-Hydroxymethyl-Cyclohex-4-Ene-1,2,3-Triol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valienamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Valienamine

Valienamine is a pivotal molecule in the fields of carbohydrate chemistry and drug development. Classified as an unsaturated C-7 aminocyclitol, it serves as a fundamental structural core for a class of potent glycosidase inhibitors.[1][2] Its significance is underscored by its presence as a key substructure in prominent pharmaceuticals, including the antidiabetic drug acarbose and the antibiotic validamycin.[1][2] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, biological mechanism, and synthesis for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

This compound is a pseudo-sugar characterized by a cyclohexene ring functionalized with multiple hydroxyl groups and an amino group. This arrangement allows it to mimic the transition state of natural carbohydrate substrates, leading to its potent enzyme inhibitory effects.[3]

The formal IUPAC name for this compound is (1S,2S,4R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol .[2] Its structure incorporates four chiral centers, leading to its specific stereochemical configuration which is crucial for its biological activity.

Key Structural Identifiers:

-

Molecular Formula: C₇H₁₃NO₄[2]

-

InChI: InChI=1S/C7H13NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h1,4-7,9-12H,2,8H2/t4-,5+,6-,7-/m0/s1[2][]

-

SMILES: O[C@@H]1\C(=C/--INVALID-LINK----INVALID-LINK--[C@H]1O)CO[2]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and pharmacokinetic profiling in drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₄ | [2][][5] |

| Molar Mass | 175.18 g/mol | [5] |

| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [5] |

| Boiling Point (Est.) | 377.3 ± 42.0 °C at 760 mmHg | |

| Flash Point (Est.) | 182.0 ± 27.9 °C | |

| pKa (Predicted) | 13.47 ± 0.70 (most acidic) | |

| Storage Condition | Hygroscopic, Store under Inert atmosphere, Refrigerator |

Biological Activity: Mechanism of α-Glucosidase Inhibition

This compound itself is a potent inhibitor of glycosidase enzymes.[2] Its primary therapeutic relevance, however, comes from its role as the core active moiety in drugs like acarbose. Acarbose functions as a competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1][6] These enzymes are critical for breaking down complex carbohydrates (like starch and sucrose) into absorbable monosaccharides, such as glucose.[3][7]

By reversibly blocking these enzymes, this compound-containing inhibitors delay carbohydrate digestion and absorption.[1][7] This action reduces the sharp, post-meal spike in blood glucose levels (postprandial hyperglycemia), which is a key therapeutic goal in the management of type 2 diabetes mellitus.[1][8]

Experimental Protocols: Synthesis & Isolation

Microbial Production and Isolation

This compound was first isolated from the microbial degradation of validoxylamine A by Pseudomonas denitrificans.[2] The conventional method for obtaining this compound involves a two-stage fermentation process:

-

Validamycin A Production: Fermentation of Streptomyces hygroscopicus 5008 to produce the antibiotic validamycin A.[9][10]

-

Degradation: Subsequent degradation of validamycin A by a second microorganism, such as Flavobacterium saccharophilum, to yield this compound.[9][10]

This process is complex and inefficient. Modern bioengineering efforts have focused on creating more direct biosynthetic routes.

Engineered Biosynthesis: A Shunt Pathway Approach

Recent research has focused on engineering a "shunt pathway" within a single organism to produce this compound directly, bypassing the need for a second fermentation and degradation step.[9][11]

Protocol Outline: Engineered Synthesis in S. hygroscopicus

-

Host Strain: Streptomyces hygroscopicus 5008, the natural producer of validamycin A, is used as the chassis. This strain already possesses the pathway to produce the key precursor, valienone.[11]

-

Enzyme Identification: A suitable aminotransferase enzyme is identified that can stereospecifically convert the ketone precursor (valienone) directly to the amino product (this compound). The WecE enzyme from Escherichia coli was identified as a candidate.[11]

-

Protein Engineering: The selected aminotransferase is subjected to molecular evolution and protein engineering to enhance its activity and stability for the non-natural substrate, valienone.[11]

-

Gene Integration: The engineered aminotransferase gene is introduced into the S. hygroscopicus 5008 genome.

-

Fermentation & Production: The engineered strain is cultivated under standard fermentation conditions. The modified pathway shunts the valienone intermediate directly to this compound, which can then be isolated from the culture.[9][11]

Chemical Synthesis

Numerous total synthesis routes for this compound have been developed, often using carbohydrates like D-glucose as the chiral starting material. One efficient approach utilizes a ring-closing metathesis (RCM) reaction as the key step to construct the cyclohexene core.

References

- 1. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 5. chembk.com [chembk.com]

- 6. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Acarbose? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of an Engineered Sugar Aminotransferase with Simultaneously Improved Stability and Non-Natural Substrate Activity to Synthesize the Glucosidase Inhibitor this compound [engineering.org.cn]

- 11. A Validamycin Shunt Pathway for this compound Synthesis in Engineered Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Valienamine in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valienamine, a C7N aminocyclitol, is a pivotal structural motif found in potent α-glucosidase inhibitors such as acarbose and validamycin.[1][2][3] Its significant bioactivity has positioned it as a valuable precursor for the synthesis of therapeutic agents, including the antidiabetic drug voglibose.[1][4] Traditionally, this compound is obtained through the complex degradation of validamycin A.[1][5] However, recent advancements in synthetic biology have enabled the development of engineered microorganisms capable of de novo this compound biosynthesis. This guide provides an in-depth technical overview of these biosynthetic pathways, focusing on the core enzymatic reactions, genetic machinery, and experimental methodologies employed in their elucidation and optimization.

Introduction to this compound Biosynthesis

The natural production of this compound is intricately linked to the biosynthesis of validamycin A in microorganisms like Streptomyces hygroscopicus.[4][6] In this native pathway, this compound is not a direct product but rather a key component of the final antibiotic structure. The complexity and multi-step nature of isolating this compound from validamycin A has driven the development of alternative, more direct biosynthetic routes.[1][5]

Modern approaches leverage genetic engineering to create "shunt" pathways in microbial hosts. These engineered pathways redirect metabolic intermediates from the validamycin A pathway towards the direct synthesis of this compound or its stereoisomer, β-valienamine. The core of this strategy involves the introduction of a novel enzymatic step: the stereospecific transamination of the ketone precursor, valienone.

The Engineered Biosynthetic Pathway

The engineered biosynthesis of this compound in microorganisms, particularly in the validamycin A producer Streptomyces hygroscopicus 5008, can be conceptually divided into two main stages:

-

Formation of the Precursor Valienone: This stage utilizes the native enzymatic machinery of the validamycin A biosynthetic gene cluster.

-

Transamination of Valienone to this compound: This is the engineered step, where a heterologously expressed aminotransferase converts valienone into this compound.

Key Enzymes and Reactions

The pathway begins with precursors from central carbon metabolism and proceeds through several key enzymatic steps encoded by the validamycin (val) gene cluster. While the entire validamycin pathway is complex, the engineered route to this compound primarily relies on the enzymes responsible for synthesizing valienone.

-

2-epi-5-epi-valiolone Synthase (ValA): This enzyme catalyzes the initial intramolecular aldol cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone.[4]

-

Cyclitol Epimerase (ValD): This enzyme is involved in the epimerization of the cyclitol intermediate.

-

Epimerase/Dehydratase (ValK): This enzyme is believed to be involved in the formation of the double bond characteristic of valienone.

-

Aminotransferase (Engineered Step): This is the crucial heterologous enzyme introduced to create the shunt pathway. It catalyzes the conversion of valienone to this compound. Notable examples include:

Visualization of the Biosynthetic Pathways

The following diagrams illustrate the native validamycin A pathway and the engineered shunt pathway for this compound and β-valienamine biosynthesis.

Caption: Native vs. Engineered this compound Biosynthesis.

Quantitative Data

The following tables summarize the key quantitative data from studies on engineered this compound biosynthesis.

Table 1: Product Titers in Engineered S. hygroscopicus 5008

| Product | Aminotransferase | Titer (mg/L) | Fermentation Time (h) | Reference |

| β-Valienamine | BtrR (B. circulans) | 20 | 96 | [7][10] |

| This compound | VarB (Engineered WecE) | 0.52 | 96 | [1][3] |

Table 2: Enzyme Engineering and Kinetic Properties

| Enzyme | Mutation | Improvement in Activity | Substrate | Reference |

| WecE (E. coli) | VarB mutant | 32.6-fold | Valienone | [1][5] |

| RffA_Kpn | K209W | 5.64-fold | Valienone | [11] |

| BtrR (B. circulans) | - | >99.9% enantiomeric excess | Valienone to β-valienamine | [7][8] |

Experimental Protocols

This section details the methodologies for key experiments used in the study and engineering of the this compound biosynthetic pathway.

Gene Knockout in Streptomyces hygroscopicus

Gene knockout is essential for redirecting metabolic flux towards the desired product. For instance, knocking out the valC gene, which encodes a C7 cyclitol kinase, prevents the phosphorylation of valienone and its subsequent entry into the validamycin A pathway, thereby increasing its availability for the engineered aminotransferase.[10]

Protocol: PCR-Targeted Gene Replacement (e.g., for valC)

-

Construct the Disruption Cassette:

-

Amplify a resistance gene (e.g., apramycin resistance, aac(3)IV) with long flanking primers.

-

The primers should contain homologous regions (typically 39 bp) corresponding to the upstream and downstream sequences of the target gene (valC).

-

-

Prepare Competent E. coli BW25113/pIJ790:

-

Grow cells harboring the λ Red recombination plasmid pIJ790 at 30°C to an OD600 of 0.4-0.6.

-

Induce the expression of the Red recombinase by shifting the temperature to 42°C for 15 minutes.

-

Prepare electrocompetent cells by washing with ice-cold 10% glycerol.

-

-

Electroporation and Recombination:

-

Electroporate the purified PCR product (disruption cassette) into the competent E. coli containing the cosmid with the val gene cluster.

-

Select for apramycin-resistant colonies.

-

-

Transfer to S. hygroscopicus:

-

Introduce the modified cosmid into S. hygroscopicus via intergeneric conjugation with a donor E. coli strain (e.g., ET12567/pUZ8002).

-

Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the native valC gene with the resistance cassette.

-

-

Verification:

-

Confirm the gene knockout by PCR analysis of genomic DNA from the mutant strain.

-

Heterologous Expression and Purification of Aminotransferases

To characterize the activity of candidate aminotransferases, they are typically overexpressed in a host like E. coli and purified.

Protocol: Expression and Purification

-

Cloning:

-

Amplify the aminotransferase gene (e.g., btrR, wecE) from the source organism's genomic DNA.

-

Clone the gene into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

-

-

Expression:

-

Transform the expression plasmid into E. coli BL21(DE3).

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1 mM) and continue cultivation at a lower temperature (e.g., 16°C) overnight.

-

-

Purification:

-

Harvest cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer containing a low concentration of imidazole.

-

Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

-

Verify protein purity by SDS-PAGE.

-

In Vitro Enzyme Assay for Aminotransferase Activity

This assay quantifies the conversion of valienone to this compound by the purified enzyme.

Protocol: Aminotransferase Assay

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Purified aminotransferase (e.g., 1 mg/mL)

-

Valienone (amino acceptor, e.g., 10 mM)

-

An amino donor (e.g., L-glutamate, 40 mM)

-

Pyridoxal 5'-phosphate (PLP) cofactor (e.g., 10 µM)

-

Potassium phosphate buffer (e.g., 20 mM, pH 7.5)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).

-

-

Quenching:

-

Stop the reaction by adding an equal volume of methanol.

-

-

Analysis:

-

Analyze the formation of this compound using HPLC with pre-column derivatization.

-

HPLC Analysis of this compound

This compound lacks a strong chromophore, necessitating derivatization for sensitive UV detection by HPLC.

Protocol: OPA Pre-column Derivatization and HPLC

-

Derivatization:

-

Mix the reaction sample with an o-phthaldialdehyde (OPA) reagent. .

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and sodium acetate buffer.

-

Detection: UV detector at a wavelength of 338 nm.

-

-

Quantification:

-

Quantify the product by comparing the peak area to a standard curve of authentic this compound.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Caption: Workflow for Gene Knockout in Streptomyces.

Caption: Workflow for Enzyme Expression and Activity Analysis.

Conclusion and Future Outlook

The biosynthesis of this compound in microorganisms has transitioned from a dependency on the degradation of natural products to a streamlined process guided by synthetic biology. The establishment of engineered shunt pathways in Streptomyces hygroscopicus represents a significant advancement, offering a more direct and potentially more sustainable route to this valuable pharmaceutical building block.[1][7] Future research will likely focus on optimizing these pathways to improve product titers. Key areas for development include:

-

Enzyme Engineering: Further evolution of aminotransferases to enhance their catalytic efficiency and specificity for valienone.[11]

-

Metabolic Flux Optimization: Fine-tuning the expression of genes within the validamycin cluster to maximize the production of the valienone precursor.

-

Host Engineering: Developing more robust host strains of S. hygroscopicus or other microorganisms that are better suited for industrial-scale fermentation.

These ongoing efforts will continue to refine the microbial production of this compound, making it more accessible for the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Validamycin Shunt Pathway for this compound Synthesis in Engineered Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetically Engineered Production of 1,1′-bis-Valienamine and Validienamycin in Streptomyces hygroscopicus and Their Conversion to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Biological Activity and Function of Valienamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valienamine, a C-7 aminocyclitol, is a potent inhibitor of α-glucosidase enzymes.[1] First isolated from the microbial degradation of validamycin, this compound serves as a crucial pharmacophore in several clinically important drugs, including the antidiabetic agent acarbose and the antifungal validamycin.[1][2] Its structural similarity to α-D-glucose allows it to competitively inhibit α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This inhibitory action forms the basis of its therapeutic applications in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. This guide provides an in-depth overview of the biological activity, mechanism of action, and production of this compound, tailored for professionals in research and drug development.

Biological Activity and Mechanism of Action

This compound's primary biological function is the competitive and reversible inhibition of α-glucosidase enzymes located in the brush border of the small intestine, such as sucrase, maltase, and isomaltase.[3][4][5] By binding to the active site of these enzymes, this compound prevents the hydrolysis of dietary carbohydrates, thereby delaying the absorption of glucose into the bloodstream.

Quantitative Inhibition Data

The inhibitory potency of this compound against various α-glucosidases has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A summary of these values is presented in the table below.

| Enzyme Source | Enzyme Type | Inhibition Type | IC50 | Ki | Reference(s) |

| Porcine Small Intestine | Sucrase | Competitive, Reversible | 1.17 x 10⁻³ M | - | [5] |

| Honeybee (Apis cerana) | α-Glucosidase | Competitive, Reversible | 5.22 x 10⁻⁵ M | 3.54 x 10⁻⁴ M | [3][6] |

Note: Data on Ki values for mammalian α-glucosidases are limited in the reviewed literature.

Signaling Pathway Involvement

While this compound's direct mechanism of action is the inhibition of α-glucosidases, the downstream consequences of this action can influence cellular signaling pathways involved in glucose homeostasis. α-Glucosidase inhibitors, as a class of drugs, have been shown to indirectly impact pathways such as the AMP-activated protein kinase (AMPK) pathway. By reducing the rate of glucose absorption, these inhibitors can lead to a lower cellular energy state, which in turn can activate AMPK.[6][7][8] Activated AMPK can then phosphorylate various downstream targets to promote glucose uptake and utilization, and inhibit gluconeogenesis.

The PI3K/Akt signaling pathway is another critical regulator of glucose metabolism. While direct modulation of the PI3K/Akt pathway by this compound has not been extensively documented, the overall effect of α-glucosidase inhibitors on glucose homeostasis suggests a potential for indirect influence on this pathway.[9]

Below is a diagram illustrating the proposed indirect influence of this compound on the AMPK signaling pathway.

Experimental Protocols

α-Glucosidase Inhibition Assay

A common method to determine the α-glucosidase inhibitory activity of a compound involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (or test compound)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of this compound in phosphate buffer.

-

In a 96-well plate, add a defined volume of the α-glucosidase solution and the this compound solution to each well.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding a solution of pNPG to each well.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow of a typical α-glucosidase inhibition assay.

Microbial Production and Purification of this compound

This compound can be produced through the microbial degradation of validamycin A by bacteria such as Stenotrophomonas maltophilia.

Fermentation Protocol:

-

Inoculum Preparation: Cultivate a seed culture of Stenotrophomonas maltophilia in a suitable nutrient broth.

-

Fermentation Medium: Prepare a fermentation medium containing validamycin A as the substrate, along with nitrogen sources (e.g., (NH₄)₂SO₄), salts (e.g., KCl, Na₂HPO₄, NaH₂PO₄), and trace elements (e.g., MgSO₄).

-

Fermentation Conditions: Inoculate the fermentation medium with the seed culture. Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH (e.g., 6.0-8.0) with aeration and agitation for a specified duration (e.g., 7 days).

-

Monitoring: Monitor the degradation of validamycin A and the production of this compound using analytical techniques such as HPLC.

Purification Protocol:

-

Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.

-

Ion-Exchange Chromatography: Apply the cell-free broth to a cation exchange chromatography column. This compound, being a basic compound, will bind to the resin.

-

Washing: Wash the column with a suitable buffer to remove unbound impurities.

-

Elution: Elute the bound this compound from the column using a buffer with a high salt concentration or a pH gradient.

-

Desalting and Concentration: Desalt the eluted fractions and concentrate them to obtain purified this compound.

-

Crystallization: Further purify this compound by crystallization if required.

The workflow for the microbial production and purification of this compound is depicted below.

Structure-Activity Relationship of this compound Derivatives

The core structure of this compound is essential for its inhibitory activity. Modifications to its structure can significantly impact its potency and selectivity. Structure-activity relationship (SAR) studies have revealed several key insights:

-

N-Alkylation: N-alkylation of this compound can influence its inhibitory activity. The nature of the alkyl substituent plays a role in the binding affinity to the enzyme's active site.

-

Glycosylation: The synthesis of this compound-containing pseudo-disaccharides has been explored to mimic natural substrates and enhance inhibitory potency. The linkage position and the nature of the attached sugar moiety are critical for activity.[10]

-

Analogs: The study of related aminocyclitols, such as validamine and valiolamine, provides further understanding of the structural requirements for α-glucosidase inhibition.[11]

Conclusion

This compound remains a molecule of significant interest in the field of drug development due to its potent α-glucosidase inhibitory activity. Its role as a key structural component in established therapeutic agents underscores its importance. A thorough understanding of its mechanism of action, inhibitory kinetics, and methods of production is crucial for the rational design of novel and more effective α-glucosidase inhibitors for the management of type 2 diabetes and other related metabolic disorders. Further research into its downstream signaling effects and the exploration of its derivatives will continue to open new avenues for therapeutic intervention.

References

- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of porcine small intestinal sucrase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. idcmjournal.org [idcmjournal.org]

- 9. Stenotrophomonas maltophilia: The Landscape in Critically Ill Patients and Optimising Management Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and α-Glucosidase II inhibitory activity of this compound pseudodisaccharides relevant to N-glycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

Valienamine: A Comprehensive Technical Review of a Potent Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valienamine, a C-7 aminocyclitol, stands as a significant molecule in the landscape of carbohydrate-mimicking natural products.[1] Its potent inhibitory activity against α-glucosidases has positioned it as a crucial pharmacophore and a valuable chiral building block in the synthesis of various therapeutic agents. This technical guide provides a comprehensive review of the current state of this compound research, encompassing its synthesis, biological activity, and therapeutic potential. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways are presented to serve as an in-depth resource for researchers in the field.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₁₃NO₄, is structurally characterized by a cyclohexene ring bearing an amino group and multiple hydroxyl groups. This unique arrangement confers its ability to mimic the transition state of glycosidic bond cleavage by α-glucosidases, leading to competitive inhibition.

| Property | Value | Reference |

| IUPAC Name | (1S,2S,4R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |

| Molecular Formula | C₇H₁₃NO₄ | |

| Molecular Weight | 175.18 g/mol | |

| CAS Number | 38231-86-6 |

Synthesis of this compound

The synthesis of this compound has been approached through both chemical and enzymatic routes, each with distinct advantages and challenges.

Chemical Synthesis

Chemical synthesis offers the advantage of structural modification and the production of derivatives. One notable approach utilizes (-)-quinic acid as a chiral starting material. While specific step-by-step protocols are often proprietary or vary between research groups, a general workflow can be outlined. A synthesis reported by Shing et al. involved a 20-step process to yield pentaacetylthis compound with an overall yield of 11%.[1] Another efficient route starting from D-glucose has also been developed.[2]

Conceptual Workflow for Chemical Synthesis from (-)-Quinic Acid:

Caption: Generalized workflow for the chemical synthesis of this compound from (-)-quinic acid.

Enzymatic and Fermentative Production

The primary industrial source of this compound is through the microbial degradation of validamycin A, an antifungal agent produced by Streptomyces hygroscopicus.[3][4][5][6] This biotransformation can be achieved using various microorganisms. More recently, metabolic engineering has enabled the direct production of this compound through a "shunt pathway" in engineered Streptomyces hygroscopicus, bypassing the need for a second fermentation step.

Experimental Protocol: Enzymatic Production and Purification of this compound

This protocol outlines a general procedure for the production of this compound from a precursor such as 1,1′-bis-valienamine, which can be obtained from engineered Streptomyces hygroscopicus strains.

1. Fermentation of Engineered Streptomyces hygroscopicus

-

Strain: Streptomyces hygroscopicus mutant strain (e.g., XH-2).[7]

-

Medium: Yeast extract-malt extract-glucose (YMG) medium.[7]

-

Culture Conditions: Inoculate the medium with a fresh culture of the S. hygroscopicus mutant and incubate at 37°C for 7 days with shaking.[7]

2. Isolation of Precursor from Fermentation Broth

-

Chromatography: Isolate the this compound precursor (e.g., 1,1′-bis-valienamine) from the fermentation broth using a two-column chromatography system.[7]

3. Chemical Cleavage of the Precursor to this compound

-

Reaction: To a solution of the isolated precursor (e.g., 13 mg, 0.039 mmol of 1,1′-bis-valienamine) in a 4:1 mixture of DMF/H₂O (0.4 mL), add N-bromosuccinimide (NBS) (10.4 mg, 0.0585 mmol).[7]

-

Incubation: Stir the reaction mixture for 12 hours at room temperature.[7]

4. Purification of this compound

-

Extraction: Dilute the reaction mixture with H₂O (5 mL) and CH₂Cl₂ (5 mL). Collect the aqueous layer and lyophilize.[7]

-

Ion-Exchange Chromatography: Redissolve the crude residue in H₂O (1 mL) and apply to a Dowex 50Wx2 (H⁺ form) column.[7]

-

Elution: Wash the column with H₂O (75 mL) and then elute this compound with 0.5 M NH₄OH solution (75 mL).[7]

-

Final Step: Lyophilize the eluate to obtain pure this compound.[7]

Engineered Biosynthesis of this compound (Shunt Pathway):

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Production of validamycin A from hemicellulose hydrolysate by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of fermentation temperature on validamycin A production by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of validamycin A production by addition of ethanol in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetically Engineered Production of 1,1′-bis-Valienamine and Validienamycin in Streptomyces hygroscopicus and Their Conversion to this compound - PMC [pmc.ncbi.nlm.nih.gov]

Valienamine: A Technical Guide to a Potent α-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valienamine, a C-7 aminocyclitol, is a pivotal molecule in the study of carbohydrate-metabolizing enzymes.[1][2] It serves as a core structural component of several clinically significant α-glucosidase inhibitors, including the antidiabetic drug acarbose and the agricultural antibiotic validamycin A.[3][4] Its potent inhibitory activity against α-glucosidases makes it a subject of intense research for the development of therapeutic agents for type 2 diabetes and other metabolic disorders. This guide provides a comprehensive overview of this compound's chemical properties, synthesis and isolation protocols, and its mechanism of action.

Chemical and Physical Properties

This compound is a white to slightly yellow, hygroscopic solid.[5] It is slightly soluble in water. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38231-86-6 | [3][4][6] |

| Molecular Formula | C₇H₁₃NO₄ | [5][6] |

| Molecular Weight | 175.18 g/mol | [5][6] |

| Appearance | Slightly Yellow to Dark Brown Solid | [5][6] |

| Solubility | Water (Slightly) | [5][6] |

| Boiling Point (Predicted) | 377.3 ± 42.0 °C | [5][6] |

| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [5][6] |

| Flash Point (Predicted) | 182.0 ± 27.9 °C | [5] |

| pKa (Predicted) | 13.47 ± 0.70 | [5][6] |

| Stability | Hygroscopic | [3][5][6] |

Biological Activity and Mechanism of Action

This compound exerts its biological effect by acting as a potent competitive inhibitor of α-glucosidases.[2][3] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

By mimicking the structure of the natural carbohydrate substrates, this compound binds to the active site of α-glucosidases, preventing the hydrolysis of dietary carbohydrates. This action delays glucose absorption into the bloodstream, thereby reducing postprandial hyperglycemia. The this compound moiety within the drug acarbose has been shown to interact with key amino acid residues in the active site of human α-glucosidase, including D327, R526, and H600, through hydrogen bonding.

Signaling Pathway of α-Glucosidase Inhibition

Caption: this compound competitively inhibits α-glucosidase, slowing carbohydrate digestion.

Quantitative Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of α-glucosidase. The following table summarizes its inhibitory activity against honeybee α-glucosidase.

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 5.22 x 10⁻⁵ M (52.2 µM) | pH 6.5, 45 °C | |

| Kᵢ | 3.54 x 10⁻⁴ M (354 µM) | pH 6.5, 45 °C |

Experimental Protocols

Isolation of this compound by Chemical Cleavage of Validoxylamine A

This protocol describes a common method for obtaining this compound from a precursor molecule.

Materials:

-

Validoxylamine A

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Dowex 50Wx2 (H⁺ form) ion-exchange resin

-

0.5 M Ammonium Hydroxide (NH₄OH) solution

Procedure:

-

Dissolve Validoxylamine A (e.g., 20 mg, 0.060 mmol) in a 4:1 mixture of DMF/H₂O (e.g., 0.5 mL).

-

Add N-bromosuccinimide (NBS) (e.g., 15.9 mg, 0.0895 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Dilute the reaction mixture with H₂O (e.g., 5 mL) and extract with CH₂Cl₂ (e.g., 5 mL).

-

Collect the aqueous layer and lyophilize to dryness.

-

Dissolve the residue in H₂O (e.g., 1 mL) and load it onto a Dowex 50Wx2 (H⁺ form) column.

-

Wash the column with H₂O (e.g., 100 mL) to remove unreacted materials and byproducts.

-

Elute this compound from the column using a 0.5 M NH₄OH solution (e.g., 100 mL).

-

Lyophilize the eluate to obtain purified this compound.

In Vitro α-Glucosidase Inhibitory Assay

This protocol outlines a standard method for assessing the inhibitory activity of this compound.

Materials:

-

Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (PNPG) as the substrate

-

This compound (or other test inhibitor)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of α-glucosidase (e.g., 1 U/mL), PNPG (e.g., 1 mM), and various concentrations of this compound in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the this compound solution (or buffer for control).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the PNPG substrate solution to each well.

-

Incubate the plate for a further 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Caption: Workflow for this compound isolation and subsequent bioactivity testing.

Biosynthesis of this compound

This compound is naturally produced as an intermediate in the microbial degradation of validamycins.[2] More recently, metabolic engineering has enabled alternative routes for its production. One such strategy involves creating a shunt pathway in Streptomyces hygroscopicus, the producer of validamycin A. This engineered pathway circumvents the complex multi-step process of validamycin synthesis and degradation.

Engineered Biosynthetic Pathway

Caption: A shunt pathway in S. hygroscopicus for direct this compound synthesis.

Conclusion

This compound remains a molecule of significant interest to the scientific community. Its well-characterized role as an α-glucosidase inhibitor, coupled with its utility as a synthetic building block, ensures its continued relevance in drug discovery and biotechnology. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this important aminocyclitol.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as an alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:38231-86-6 | Chemsrc [chemsrc.com]

- 4. Synthesis and α-Glucosidase II inhibitory activity of this compound pseudodisaccharides relevant to N-glycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Methods for Extraction and Purification of Valienamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valienamine is a C7N aminocyclitol, an unsaturated amino sugar that serves as a potent inhibitor of α-glucosidase. It is a crucial intermediate in the synthesis of voglibose, an antidiabetic drug, and is a key structural component of the antibiotic validamycin A and the antidiabetic agent acarbose.[1] Due to its significant biomedical applications, efficient methods for its extraction and purification are of high interest. Commercially, this compound is primarily sourced from the degradation of natural products like validamycin A and acarbose, though methods involving genetically engineered microorganisms are emerging as promising alternatives.[1] This document outlines detailed protocols for the extraction, purification, and quantitative analysis of this compound from various sources.

Production and Extraction Strategies

This compound can be obtained through chemical degradation, microbial transformation of precursor compounds, or de novo biosynthesis in engineered microbes.

Chemical Degradation of Precursors

Chemical methods often involve the hydrolysis or cleavage of larger molecules that contain the this compound moiety.

-

From Validoxylamine A: The most established chemical method involves the cleavage of validoxylamine A (the aglycon of validamycin A) using N-Bromosuccinimide (NBS).[2] While robust, this reaction can be non-specific, yielding a mixture of this compound, validamine, and other byproducts, which complicates the purification process.[2] However, when 1,1′-bis-valienamine (derived from a genetically engineered strain) is used as the starting material, NBS cleavage exclusively yields this compound, greatly simplifying purification.[3]

-

From Acarbose: Acarbose can be selectively hydrolyzed to yield this compound. Methods include using trifluoroacetic acid (TFA) under high temperature and pressure or employing heterogeneous solid acid catalysts.[4][5][6]

Microbial and Enzymatic Production

Microbial transformation offers a milder alternative to harsh chemical methods.

-

From Validamycin A: Various microorganisms, including Flavobacterium saccharophilum and Pseudomonas denitrificans, are known to hydrolyze validamycin A to produce this compound.[6][7]

-

From Acarbose: The microorganism Stenotrophomonas maltrophilia has been identified for its ability to degrade acarbose, producing this compound with a reported yield of over 60%.[8]

-

De Novo Biosynthesis: Genetic engineering has enabled the creation of microbial strains capable of producing this compound directly. For instance, an engineered Streptomyces hygroscopicus 5008 strain, expressing a modified aminotransferase, can synthesize this compound from valienone.[9][1]

Table 1: Comparison of this compound Production Methods

| Starting Material | Method | Key Reagents / Microorganism | Yield / Titer | Reference(s) |

| Acarbose | Microbial Degradation | Stenotrophomonas maltrophilia | >60% | [8] |

| Acarbose (10 g) | Chemical Hydrolysis | 10% Trifluoroacetic Acid (TFA), 121°C, 30-60 min | 2.1 g (21% w/w) | [5] |

| Validoxylamine A | Chemical Cleavage | N-Bromosuccinimide (NBS) | Mixture of this compound and validamine | [2] |

| 1,1′-bis-valienamine | Chemical Cleavage | N-Bromosuccinimide (NBS) | Solely this compound | [3] |

| Valienone | De Novo Biosynthesis | Engineered S. hygroscopicus 5008 | 0.52 mg/L | [1] |

Experimental Protocols

Protocol 1: Chemical Hydrolysis of Acarbose using TFA

This protocol describes the extraction of this compound from acarbose via acid hydrolysis.[5]

Materials:

-

Acarbose

-

10% (v/v) Trifluoroacetic Acid (TFA) solution

-

Autoclave or high-pressure reactor

-

Rotary evaporator

-

Cation-exchange resin (e.g., Dowex 50W series)

-

0.5 M Ammonium Hydroxide (NH₄OH)

Procedure:

-

Dissolve 10 g of pure acarbose into a 10% TFA solution to a final substrate concentration of 5%.

-

Transfer the solution to a pressure-rated vessel and heat in an autoclave to 121°C.

-

Maintain the reaction for 30 minutes to 1 hour.

-

After cooling, remove the TFA and water from the reaction mixture using a rotary evaporator.

-

The resulting residue contains crude this compound, which is then purified using ion-exchange chromatography (see Protocol 3.1).

Protocol 2: NBS Cleavage of Validoxylamine A

This protocol details the chemical cleavage of validoxylamine A to produce a mixture of this compound and validamine.[2]

Materials:

-

Validoxylamine A

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) / Water (4:1 v/v)

-

Dichloromethane (CH₂Cl₂)

-

Cation-exchange resin (e.g., Dowex 50Wx2, H⁺ form)

-

0.5 M Ammonium Hydroxide (NH₄OH)

Procedure:

-

Dissolve 20 mg (0.060 mmol) of validoxylamine A in 0.5 mL of a DMF/H₂O (4:1) solution.

-

Add 15.9 mg (0.0895 mmol) of NBS to the solution.

-

Stir the reaction mixture for 8 hours at room temperature.

-

Dilute the mixture with 5 mL of water and wash with 5 mL of CH₂Cl₂.

-

Collect the aqueous layer and lyophilize to dryness.

-

Dissolve the residue in 1 mL of water for purification via ion-exchange chromatography (see Protocol 3.1).

Purification Protocols

Due to its basic amine group, this compound is positively charged at neutral to acidic pH, making cation-exchange chromatography the primary method for its purification.[10][11]

Protocol 3: Purification by Cation-Exchange Chromatography

This is a general protocol for purifying this compound from crude extracts or fermentation broths.[2][12]

Materials:

-

Crude this compound extract (from Protocol 2.1 or 2.2) or clarified fermentation broth.

-

Cation-exchange resin (e.g., D113 resin, NH₄⁺ form; or Dowex 50W, H⁺ form).

-

Chromatography column.

-

Wash buffer (deionized water).

-

Elution buffer (0.5 N Aqueous Ammonia).

Procedure:

-

Sample Preparation: If using fermentation broth, centrifuge at 5000 x g for 15 minutes to remove cells and particulate matter.[12]

-

Column Packing and Equilibration: Pack the chromatography column with the selected cation-exchange resin. If using an H⁺ form resin, equilibrate the column by washing with several column volumes of deionized water.

-

Sample Loading: Load the clarified supernatant or the dissolved crude extract onto the column. This compound and other basic compounds will bind to the resin.

-

Washing: Wash the column with several column volumes of deionized water to remove unbound neutral and acidic impurities.

-

Elution: Elute the bound aminocyclitols, including this compound, by passing 0.5 N aqueous ammonia through the column. Collect the eluate.

-

Concentration: Concentrate the collected fractions under vacuum (e.g., using a rotary evaporator at 65°C) to remove the ammonia and water, yielding the purified this compound product.[12]

Quantitative Analysis

Accurate quantification is essential for determining yield and purity. High-Performance Liquid Chromatography (HPLC) is the preferred method, typically requiring pre-column derivatization.

Protocol 4: RP-HPLC with p-Nitrofluorobenzene (PNFB) Derivatization

This method is suitable for the quantitative analysis of this compound in microbial degradation processes.[13]

Materials:

-

Purified this compound sample.

-

p-Nitrofluorobenzene (PNFB).

-

Acetonitrile, Methanol (HPLC grade).

-

RP-HPLC system with UV detector.

-

C18 column.

Procedure:

-

Isolation: Isolate this compound from the sample broth using a preliminary ion-exchange step as described in Protocol 3.1.[13]

-

Derivatization: Mix the isolated this compound sample with PNFB. Optimize derivatization by reacting for 30 minutes at 100°C.[13]

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Acetonitrile-water (12:88 v/v).[13]

-

Mobile Phase B: Methanol.[13]

-

Gradient: 100% A for 15 minutes, followed by 100% B for 10 minutes.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 40°C.[13]

-

Detection: UV at 398 nm.[13]

-

Injection Volume: 20 µL.[13]

-

-

Quantification: Construct a calibration curve using this compound standards of known concentrations (linearity range 0.5-150.0 µg/mL) to determine the concentration in the sample.[13]

Table 2: Summary of Quantitative Analysis Methods for this compound

| Method | Derivatization Agent | Linearity Range | Key Parameters | Reference(s) |

| RP-HPLC | p-Nitrofluorobenzene (PNFB) | 0.5 - 150.0 µg/mL | Detection: UV at 398 nm; Mean Recovery: 94.2% | [13] |

| TLC-Densitometry | Ninhydrin | 0.4 - 2.8 µg | Detection: 420 nm; R_f value: 0.45 | [12] |

| RP-HPLC | o-Phthalaldehyde (OPA) | 0.02 - 20 µg/mL | Detection: Fluorescence (Ex: 340 nm, Em: 445 nm) | [14] |

Visualized Workflows and Logic

Caption: High-level workflow from starting materials to pure this compound.

Caption: Binding and elution principle of this compound purification.

References

- 1. A Validamycin Shunt Pathway for this compound Synthesis in Engineered Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetically Engineered Production of 1,1′-bis-Valienamine and Validienamycin in Streptomyces hygroscopicus and Their Conversion to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetically engineered production of 1,1'-bis-valienamine and validienamycin in Streptomyces hygroscopicus and their conversion to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1282638C - Method for preparing vistinide from acarbose and/or acarbose derivatives using trifluoroacetic acid - Google Patents [patents.google.com]

- 5. US7365192B2 - Preparation method of this compound from acarbose and/or acarbose derivatives using trifluoroacetic acid - Google Patents [patents.google.com]

- 6. WO2004108657A1 - Preparation method of this compound using solid catalysts - Google Patents [patents.google.com]

- 7. Microbial degradation of validamycin A by Flavobacterium saccharophilum. Enzymatic cleavage of C-N linkage in validoxylamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new method for production of this compound with microbial degradation of acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. conductscience.com [conductscience.com]

- 11. harvardapparatus.com [harvardapparatus.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Quantitative analysis of this compound in the microbial degradation of validamycin A after derivatization with p-nitrofluorobenzene by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes: The Use of Valienamine in Metabolic Engineering Studies

Introduction

Valienamine is a C7N aminocyclitol that serves as a crucial pharmacophore and structural component in several potent α-glucosidase inhibitors.[1][2] These inhibitors include the antidiabetic drug acarbose and the agricultural antifungal agent validamycin A.[2][3][4] Furthermore, this compound is a valuable precursor for the synthesis of other therapeutic agents like voglibose, a stronger α-glucosidase inhibitor.[1][5] Traditionally, obtaining this compound is a complex and inefficient process, relying on the microbial production of validamycin A followed by its degradation in a separate fermentation process.[3][6] Metabolic engineering offers a promising alternative by creating simplified, single-organism pathways for the direct and efficient biosynthesis of this compound.[1][7] These notes provide an overview of the strategies, quantitative outcomes, and protocols for the metabolic engineering of this compound production.

Metabolic Engineering Strategies for this compound Biosynthesis

The primary goal of metabolically engineering this compound production is to bypass the complex two-step fermentation process and establish a direct biosynthetic route in a single, optimized microbial host.

1. The Traditional Two-Step Microbial Process

The conventional method for producing this compound involves two distinct fermentation stages with different microorganisms.[6] First, Streptomyces hygroscopicus 5008 is cultivated to produce validamycin A.[3][6] In the second stage, the produced validamycin A is degraded by another microorganism, such as Stenotrophomonas maltophilia, Pseudomonas denitrificans, or Flavobacterium saccharophilum, to yield this compound.[6][8][9] This process is cumbersome, involving at least 13 enzymatic reactions across two different species.[3][6]

2. The Engineered Valienone Shunt Pathway

Metabolic engineering efforts have focused on creating a "shunt pathway" within a single host, Streptomyces hygroscopicus 5008, which naturally produces the necessary precursor, valienone.[1][6] In the native validamycin A pathway, valienone is derived from sedoheptulose 7-phosphate and is subsequently phosphorylated by the kinase ValC to enter the downstream synthesis of validamycin A.[6] The engineering strategy involves introducing a heterologous aminotransferase that can directly convert valienone into this compound, thus shunting the metabolic flux away from validamycin A production.[1][5] This dramatically simplifies the production to a single fermentation process.[1]

3. Enzyme Identification and Engineering

The success of the shunt pathway hinges on finding or engineering a suitable aminotransferase that can efficiently and stereospecifically catalyze the conversion of the non-natural substrate valienone to this compound.[1][3]

-

Candidate Identification: Researchers have screened various sugar aminotransferases (SATs). The enzyme WecE from Escherichia coli was identified as capable of performing the desired transamination with high enantiomeric excess (>99.9%).[1][5] For the production of the stereoisomer β-valienamine, the aminotransferase BtrR from Bacillus circulans was found to be highly effective.[10][11]

-

Protein Evolution: The initial catalytic activity of these enzymes on the non-natural valienone substrate is often low.[12] Therefore, protein engineering techniques, including rational design and directed evolution, have been employed. For instance, the WecE enzyme was engineered to create a mutant, VarB, with a 32.6-fold increase in activity.[1][5] Further rational design on a WecE mutant led to a triple mutant (M3) with a nearly 6-fold improvement in activity compared to its parent mutant.[12]

Quantitative Data Summary

Metabolic engineering has led to significant improvements in the direct production of this compound and its stereoisomer, β-valienamine. The table below summarizes the reported titers from various studies.

| Product | Host Organism | Genetic Modification / Strategy | Titer (mg/L) | Fermentation Time (h) | Reference |

| This compound | S. hygroscopicus 5008 | Introduced two copies of engineered WecE (VarB) | 0.52 | 96 | [1][5] |

| This compound | S. hygroscopicus 5008 | Overexpressed engineered WecE mutant (M3) | 2.6 | 96 | [12] |

| β-Valienamine | S. hygroscopicus 5008 (valienone accumulating mutant) | Introduced aminotransferase BtrR | 20 | 96 | [10][11] |

Protocols

Protocol 1: Fermentation of Engineered Streptomyces hygroscopicus for this compound Production

This protocol describes the general procedure for the cultivation of engineered S. hygroscopicus strains designed to produce this compound via the shunt pathway.

1. Media Preparation

-

Seed Medium (YMG):

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Glucose: 4 g/L

-

Adjust pH to 7.2 before autoclaving.

-

-

Fermentation Medium:

2. Inoculation and Culture Conditions

-

Inoculate a single colony of the engineered S. hygroscopicus strain into 50 mL of YMG seed medium in a 250 mL flask.

-

Incubate at 37°C with shaking at 220 rpm for 2-3 days to generate a seed culture.[15]

-

Transfer the seed culture (5-10% v/v) into the fermentation medium.

-

Incubate the fermentation culture at 30-37°C with shaking at 220 rpm for 96 hours or longer.[1][9][12]

3. Sample Collection

-

Collect broth samples at regular intervals (e.g., 24, 48, 72, 96 hours) to monitor cell growth and this compound production.

-

Centrifuge samples to separate the supernatant from the biomass. Store the supernatant at -20°C for later analysis.

Protocol 2: Quantification of this compound by HPLC with Pre-column Derivatization

This compound lacks a strong chromophore, necessitating derivatization for UV detection by HPLC. This protocol is based on methods using p-nitrofluorobenzene or o-phthalaldehyde (OPA).[16][17]

1. Sample Preparation and Ion-Exchange Cleanup

-

Thaw the fermentation supernatant sample.

-

Load the supernatant onto a pre-equilibrated Dowex 50Wx2 (H⁺ form) ion-exchange column.[15][16]

-

Wash the column with deionized water to remove unbound impurities.[15]

-

Elute the bound this compound using 0.5 M NH₄OH solution.[15]

-

Lyophilize the collected fractions containing this compound to dryness.

-

Reconstitute the dried residue in a known volume of deionized water for derivatization.

2. Pre-column Derivatization (p-nitrofluorobenzene example)

-

To 100 µL of the purified this compound sample, add the derivatization agent p-nitrofluorobenzene.

-

Incubate the reaction mixture at 100°C for 30 minutes.[16]

-

Cool the mixture to room temperature. The sample is now ready for HPLC analysis.

3. HPLC Conditions

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient system is typically used.

-

Gradient Program (Example): 100% A for 15 min, followed by a switch to 100% B for 10 min.[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 40°C.[16]

-

Injection Volume: 20 µL.[16]

-

Detection: UV detector set at 398 nm (for p-nitrofluorobenzene derivatives).[16]

4. Quantification

-

Prepare a standard curve using known concentrations of pure this compound standard that have undergone the same derivatization process.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve. The linear range is reported to be between 0.5-150.0 µg/mL.[16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acarbose - Wikipedia [en.wikipedia.org]

- 5. A Validamycin Shunt Pathway for this compound Synthesis in Engineered Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 7. "Design of Metabolic Engineering Strategies for Biosynthesis of Valuabl" by MA Hongwu, CHEN Xiulai et al. [bulletinofcas.researchcommons.org]

- 8. A new method for production of this compound with microbial degradation of acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and identification of a novel this compound-producing bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes utahensis ZJB-08196 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN1273606C - Microbe method for preparing enamine and amine from valinemia - Google Patents [patents.google.com]

- 15. Genetically Engineered Production of 1,1′-bis-Valienamine and Validienamycin in Streptomyces hygroscopicus and Their Conversion to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of this compound in the microbial degradation of validamycin A after derivatization with p-nitrofluorobenzene by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A new pre-column derivatization for this compound and beta-valienamine using o-phthalaldehyde to determine the epimeric purity by HPLC and application of this method to monitor enzymatic catalyzed synthesis of beta-valienamine - Lookchem [lookchem.com]

Valienamine: A Potent Pharmacological Tool for α-Glucosidase Inhibition

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Valienamine, a C-7 aminocyclitol, is a potent competitive and reversible inhibitor of α-glucosidase enzymes.[1][2] Its structure, analogous to α-D-glucose, allows it to effectively compete for the active site of these enzymes, which are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. This inhibitory action makes this compound and its derivatives valuable tools in pharmacological research and drug development, particularly for the management of type 2 diabetes mellitus by controlling postprandial hyperglycemia. This compound is a key structural component of several clinically important α-glucosidase inhibitors, including acarbose and validamycin A.[3][4] These application notes provide detailed protocols for utilizing this compound as an enzyme inhibitor, summarize key quantitative data, and illustrate its mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of α-glucosidases. It binds to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the cleavage of α-glucosidic bonds in carbohydrates. This action delays the absorption of glucose from the intestine, leading to a reduction in the post-meal spike in blood glucose levels.

Caption: Competitive inhibition of α-glucosidase by this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various α-glucosidases is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is the inhibition constant.

| Enzyme Source | Substrate | IC50 | Ki | Conditions | Reference |

| Honeybee (Apis cerana Fabr.) α-glucosidase | pNPG* | 5.22 x 10⁻⁵ M | 3.54 x 10⁻⁴ M | pH 6.5, 45°C | [1] |

| Porcine small intestinal sucrase | Sucrose | 1.17 x 10⁻³ M | - | pH-independent | [2] |

*pNPG: p-Nitrophenyl-α-D-glucopyranoside

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol provides a general method for determining the α-glucosidase inhibitory activity of this compound using a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The release of p-nitrophenol from pNPG upon enzymatic cleavage can be measured spectrophotometrically at 405 nm.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (or other sources)

-

This compound

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M)

-

96-well microplate

-

Microplate reader

-

Incubator (37°C)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

-

Prepare a stock solution of this compound in phosphate buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare a 1 mM solution of pNPG in phosphate buffer.

-

Prepare a 0.1 M solution of sodium carbonate.

-

-

Assay in 96-Well Plate:

-

Add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the α-glucosidase solution to each well.

-

Add 20 µL of this compound solution at different concentrations to the test wells. For the control well (100% enzyme activity), add 20 µL of phosphate buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (enzyme + buffer + substrate)

-

A_sample is the absorbance of the test sample (enzyme + this compound + substrate)

-

-

-

Determination of IC50:

-

Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the α-glucosidase activity.

-

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Signaling Pathways Affected by α-Glucosidase Inhibition

The primary therapeutic effect of α-glucosidase inhibitors like this compound is the modulation of carbohydrate metabolism, which has downstream effects on insulin signaling and the prevention of chronic hyperglycemia-induced complications.

Impact on Postprandial Glucose and Insulin Signaling

By delaying carbohydrate digestion, this compound reduces the rate of glucose absorption into the bloodstream. This blunts the sharp increase in postprandial blood glucose levels, thereby reducing the demand for insulin secretion from the pancreatic β-cells. In the long term, this can help improve insulin sensitivity and preserve β-cell function.

Caption: Effect of this compound on glucose metabolism and insulin secretion.

Conclusion

This compound is a well-characterized and potent inhibitor of α-glucosidase, making it an invaluable tool for researchers in the fields of pharmacology, biochemistry, and drug development. The protocols and data presented here provide a foundation for its application in studying carbohydrate metabolism, developing novel antidiabetic agents, and investigating the physiological roles of α-glucosidases. Its clear mechanism of action and quantifiable inhibitory effects allow for its use in a variety of experimental settings.

References

- 1. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea [mdpi.com]

Troubleshooting & Optimization

Optimizing Valienamine Synthesis: A Technical Support Guide

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Valienamine. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through three main routes:

-

Microbial Fermentation: Traditionally, this compound is produced via a multi-step process involving the synthesis of validamycin A by Streptomyces hygroscopicus, followed by its degradation.[1]

-

Enzymatic Synthesis: This method utilizes aminotransferases to convert valienone into this compound, offering high stereospecificity.[1][2] This approach is a key area of optimization.

-

Chemical Synthesis: Total chemical synthesis from various starting materials like D-glucose or (-)-quinic acid has been reported, though it can be a multi-step process.[3][4]

Q2: My this compound yield from enzymatic synthesis is low. What are the likely causes?

A2: Low yields in enzymatic synthesis can stem from several factors:

-

Suboptimal Enzyme Activity: The wild-type aminotransferases used may have low catalytic activity towards the non-natural substrate, valienone.[2]

-

Poor Enzyme Stability: The enzyme may not be stable under the reaction conditions (e.g., temperature, pH).[1]

-

Incorrect Reaction Conditions: The pH, temperature, and concentrations of substrate, enzyme, and cofactors (like pyridoxal phosphate - PLP) may not be optimal.[1]

-

Substrate or Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.

Q3: How can I improve the catalytic activity of the aminotransferase?

A3: Protein engineering is a powerful tool to enhance aminotransferase activity. Techniques like site-directed saturation mutagenesis and combinatorial active-site saturation testing (CAST) have been successfully used to create mutants with significantly improved performance. For example, engineering the aminotransferase WecE has resulted in mutants with over 30-fold increased activity.[5][6]

Q4: What is a "shunt pathway" and how does it improve this compound production?

A4: A shunt pathway is a genetically engineered, simplified metabolic route in a host organism.[5][6] In the context of this compound synthesis in Streptomyces hygroscopicus, a shunt pathway can be created to directly convert an intermediate to this compound, bypassing the longer, native pathway that produces validamycin A first. This can lead to a more direct and potentially higher-yielding process.[5][6]

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Low or No this compound Production (Enzymatic Synthesis) | Inactive or denatured enzyme. | - Verify the storage conditions of the enzyme. - Perform an activity assay with a known substrate to confirm enzyme functionality. - Ensure the reaction buffer has the correct pH and ionic strength. |

| Sub-optimal reaction conditions. | - Optimize the reaction temperature and pH.[1] - Titrate the concentrations of the enzyme, substrate (valienone), and cofactor (PLP).[1] | |

| Presence of inhibitors. | - Analyze starting materials for impurities that could inhibit the enzyme. - Consider purification of the substrate. | |

| Low Yield in Microbial Fermentation | Inefficient precursor supply. | - Optimize the fermentation medium to enhance the production of key precursors. - Consider metabolic engineering to increase the flux towards the this compound biosynthetic pathway. |

| Suboptimal fermentation parameters. | - Optimize fermentation conditions such as temperature, pH, aeration, and feeding strategy. | |

| Inefficient conversion in the engineered pathway. | - If using an engineered strain, verify the expression and activity of the introduced enzymes. - Consider further protein engineering of the pathway enzymes to improve their catalytic efficiency.[7] | |

| Impure Product | Formation of byproducts. | - In enzymatic synthesis, the presence of other keto-sugars could lead to side reactions. Ensure the purity of the starting valienone. - In microbial fermentation, native metabolic pathways can produce competing products. Consider gene knockouts to reduce byproduct formation.[8] |

| Degradation of this compound. | - Analyze the stability of this compound under your reaction and purification conditions. - Adjust pH or temperature during downstream processing to minimize degradation. |

Quantitative Data Summary

Table 1: Comparison of Engineered Aminotransferases for this compound Synthesis

| Enzyme | Host Organism | Fold Improvement in Activity (Compared to Wild Type) | Final this compound Titer (mg/L) | Reference |

| Engineered WecE (VarB) | Streptomyces hygroscopicus | 32.6 | 0.52 | [5][6] |

| Engineered RffA_Kpn (M4) | In vitro | 35.59 | Not reported in titer | [2] |

| Engineered WecE (M3) | In vitro | 37.77 | Not reported in titer | [1] |

| Engineered WecE (M4) | In vitro | 31.37 | Not reported in titer | [1] |

| Engineered M0 (M3 mutant) | Streptomyces hygroscopicus | ~6 (compared to initial mutant) | 2.6 | [7] |

Table 2: Chemical Synthesis Routes to this compound

| Starting Material | Number of Steps | Overall Yield | Reference |

| (-)-Quinic Acid | 20 | 11% (for pentaacetylthis compound) | [3] |

| 2,3,4,6-tetra-O-benzyl-D-glucose | 7 | 17% | [3] |

| 2,3,4,6-tetra-O-benzyl-D-glucose | 9 | 12% | [3] |

| Commercially available 2,3,4,6-tetra-O-benzyl-D-glucose | 9 | Not specified | [4] |

| Diels-Alder protocol derived substrate | 7 | Not specified | [9] |

Experimental Protocols

Protocol 1: Preparative-Scale Enzymatic Synthesis of this compound

This protocol is adapted from studies on engineered sugar aminotransferases.[1]

-

Reaction Setup:

-

Prepare a reaction mixture in a suitable vessel. For a 15 mL reaction, combine:

-

Purified engineered aminotransferase (e.g., M3 or M4 mutants of WecE) to a final concentration of 10 mg/mL.

-

Valienone to a final concentration of 20 mmol/L.

-